molecular formula C20H23Cl2FN6O2 B609840 盐酸帕沙克利 CAS No. 1995889-48-9

盐酸帕沙克利

货号 B609840
CAS 编号: 1995889-48-9
分子量: 469.3424
InChI 键: TWHUONANZMKBKX-ACMTZBLWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Parsaclisib is an investigational drug that is being evaluated for the treatment of B-cell malignancies . It is a PI3Kδ (phosphoinositide 3-kinase) inhibitor . It is a next-generation oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) in development for the treatment of patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL) and mantle cell lymphoma (MCL) .


Molecular Structure Analysis

Parsaclisib is a potent and selective next-generation PI3K δ inhibitor that differs in structure from first-generation PI3K δ inhibitors . The molecular structure analysis of the first- and next-generation PI3K δ inhibitors combined with clinical observation suggests that hepatotoxicity seen with the first-generation inhibitors could result from a structure-related off-target effect .


Physical And Chemical Properties Analysis

The molecular formula of Parsaclisib hydrochloride is C20H22ClFN6O2.ClH and its molecular weight is 469.34 .

科学研究应用

在 B 细胞恶性肿瘤中的应用

  1. 复发或难治性 B 细胞恶性肿瘤的治疗:帕沙克利在复发或难治性 B 细胞恶性肿瘤患者中显示出前景,尤其是在非霍奇金淋巴瘤 (NHL) 亚型中,如滤泡性淋巴瘤、边缘区淋巴瘤和套细胞淋巴瘤 (Forero-Torres 等,2019)

  2. 患有 B 细胞淋巴瘤的日本患者:在一项针对复发或难治性 B 细胞淋巴瘤的日本患者的研究中,帕沙克利显示出疗效和安全性,在滤泡性和边缘区淋巴瘤中具有显着反应 (Fukuhara 等,2022)

  3. 联合治疗:帕沙克利已被评估与其他治疗相结合,例如苯达莫司汀和奥比妥珠单抗,用于复发或难治性滤泡性淋巴瘤,显示出可控的安全性概况和有希望的疗效 (Hamadani 等,2022)

自身免疫性疾病的应用

  1. 自身免疫性疾病的治疗:研究表明它在改善系统性红斑狼疮和干燥综合征中的自身免疫机制方面具有潜力。帕沙克利减少了这些疾病中的自身反应性 B 细胞、自身抗体水平和炎症 (Scuron 等,2021)

药代动力学和药物相互作用

  1. 药物相互作用研究:对帕沙克利药代动力学的研究揭示了与伊曲康唑和利福平等药物的显着相互作用,影响其血浆浓度并需要剂量调整 (Li 等,2020)

癌症中的联合疗法

  1. 癌症中的联合疗法:涉及帕沙克利的联合疗法,例如与骨髓纤维化患者中的芦可替尼联合使用,已对其疗效和安全性进行了研究。亚组分析表明与单一疗法相比,疗效有所提高 (Yacoub 等,2022)

  2. 与其他药物的协同作用:有证据表明帕沙克利与其他药物之间存在协同相互作用,例如非小细胞肺癌中的顺铂,增强联合治疗的疗效 (Michels 等,2013)

安全和危害

Parsaclisib should be handled with care to avoid dust formation. Inhalation, contact with eyes and skin should be avoided. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

Parsaclisib has demonstrated antitumor activity in relapsed or refractory B-cell NHL with the potential for improved long-term patient outcomes . Phase 2 studies in relapsed or refractory B-cell NHL subtypes are ongoing . There is an unmet need for effective treatment options for patients with relapsed or refractory follicular lymphoma, and Parsaclisib is being evaluated as a potential solution .

属性

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2.ClH/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20;/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26);1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUONANZMKBKX-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parsaclisib hydrochloride

CAS RN

1995889-48-9
Record name Parsaclisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995889489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parsaclisib hydrochloride
Reactant of Route 2
Parsaclisib hydrochloride
Reactant of Route 3
Parsaclisib hydrochloride
Reactant of Route 4
Parsaclisib hydrochloride
Reactant of Route 5
Parsaclisib hydrochloride
Reactant of Route 6
Reactant of Route 6
Parsaclisib hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。